

An In-depth Technical Guide to CAS 109511-58-2 (U0126)

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Compound of Interest

(2Z,3Z)-2,3-bis[amino-(2Compound Name: aminophenyl)sulfanylmethylidene]
butanedinitrile

Cat. No.:

B7821363

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, mechanism of action, and experimental applications of the compound identified by CAS number 109511-58-2. This molecule, known as U0126, is a cornerstone of cell signaling research, offering a specific means to investigate the mitogen-activated protein kinase (MAPK) pathway.

Chemical Identity and Properties

U0126 is a synthetic organic compound that functions as a highly selective and potent inhibitor of MEK1 and MEK2, the dual-specificity kinases that phosphorylate and activate ERK1 and ERK2.[1][2] It is crucial to distinguish U0126 from Ibudilast, a phosphodiesterase inhibitor, which is sometimes erroneously associated with this CAS number. The correct CAS number for Ibudilast is 50847-11-5.[3]

Chemical and Physical Data

The key chemical and physical properties of U0126 are summarized in the tables below for easy reference.

Table 1: Chemical Identifiers and Structural Information



Property	Value
CAS Number	109511-58-2[4][5]
IUPAC Name	(2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile [1][4]
Molecular Formula	C18H16N6S2[4][5]
Molecular Weight	380.5 g/mol [4]
Canonical SMILES	C1=CC=C(C(=C1)N)SC(=C(C#N)C(=C(N)SC2= CC=CC=C2N)C#N)N
Synonyms	U-0126, 1,4-Diamino-2,3-dicyano-1,4-bis(o-aminophenylmercapto)butadiene[4][5]

Table 2: Physical and Solubility Properties

Property	Value
Physical State	Solid, white in appearance.
Solubility	Soluble in DMSO (up to 100 mM) and DMF (30 mg/ml).
Storage	Store desiccated at -20°C.
Purity	Commercially available with purity ≥97%.[5]

Mechanism of Action and Biological Activity

U0126 exerts its biological effects by acting as a non-competitive inhibitor of MEK1 and MEK2. This means it does not compete with ATP for binding to the kinase. Its inhibitory action prevents the phosphorylation and subsequent activation of the downstream kinases, ERK1 and ERK2 (also known as p44/42 MAPK), thereby blocking signal transduction through the MAPK/ERK pathway. This pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, survival, and apoptosis.



Inhibitory Potency

The inhibitory concentration (IC₅₀) values of U0126 highlight its potency against its primary targets.

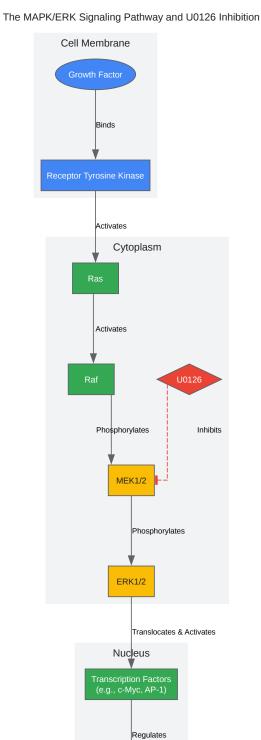
Table 3: In Vitro Inhibitory Activity of U0126

Target	IC50 (nM)
MEK1	72
MEK2	58

Signaling Pathway

The MAPK/ERK signaling cascade is a central pathway in cellular signal transduction. The diagram below illustrates the key components of this pathway and the specific point of inhibition by U0126.





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Gene Expression (Proliferation, Survival)

Caption: U0126 inhibits MEK1/2, preventing ERK1/2 phosphorylation.



Experimental Protocols

The following protocols provide detailed methodologies for the use of U0126 in common laboratory experiments.

General Western Blot Protocol to Assess U0126 Activity

This protocol outlines the steps to evaluate the inhibitory effect of U0126 on ERK1/2 phosphorylation.

- 1. Sample Preparation:
- Culture cells to 70-80% confluency.
- Pre-treat cells with the desired concentration of U0126 (typically 10-20 μM) for 1-2 hours.
- Stimulate the cells with an appropriate growth factor (e.g., EGF, FGF) for 10-15 minutes to activate the MAPK/ERK pathway.
- Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA assay.
- 2. Gel Electrophoresis:
- Denature 20-30 μg of protein per sample by boiling in Laemmli sample buffer.
- Load samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
- 3. Protein Transfer:
- Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- 4. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1%
 Tween-20 (TBST) for 1 hour at room temperature.



- Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- 5. Detection:
- Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
- Visualize the protein bands using a chemiluminescence detection system.
- To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

Cell Proliferation Assay (MTS/MTT)

This protocol measures the effect of U0126 on cell viability and proliferation.

- 1. Cell Seeding:
- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- 2. U0126 Treatment:
- Treat the cells with a serial dilution of U0126 (e.g., 0.1 to 100 μ M) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
- 3. Proliferation Measurement:
- Add MTS or MTT reagent to each well according to the manufacturer's instructions.
- Incubate for 1-4 hours at 37°C.
- Measure the absorbance at the appropriate wavelength using a microplate reader.



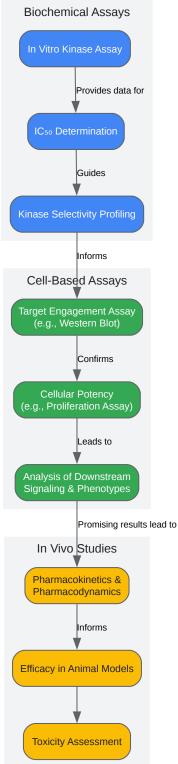
- 4. Data Analysis:
- Normalize the absorbance values to the vehicle control.
- Plot the percentage of cell viability against the U0126 concentration to determine the IC₅₀ for cell proliferation.

Experimental Workflow

The characterization of a kinase inhibitor like U0126 typically follows a structured workflow from initial screening to in vivo validation.



Typical Kinase Inhibitor Characterization Workflow



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Caption: From biochemical potency to in vivo efficacy.



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